molecular formula C14H19NO5 B1139239 Boc-D-threo-3-phenylserine CAS No. 102507-18-6

Boc-D-threo-3-phenylserine

Cat. No. B1139239
CAS RN: 102507-18-6
M. Wt: 281.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-threo-3-phenylserine is a compound with the molecular formula C14H19NO5 . It is also known by other names such as N-tert-butoxycarbonyl-(betaS)-beta-hydroxy-D-phenylalanine .


Molecular Structure Analysis

The molecular structure of Boc-D-threo-3-phenylserine is characterized by the presence of a phenyl group, a hydroxyl group, and a tert-butoxycarbonyl group . The compound has a molecular weight of 281.30 g/mol .


Physical And Chemical Properties Analysis

Boc-D-threo-3-phenylserine has a molecular weight of 281.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 281.12632271 g/mol . The topological polar surface area is 95.9 Ų .

Scientific Research Applications

Chemical Synthesis

Boc-D-threo-3-phenylserine is a chemical compound that is used in various chemical syntheses . It is a valuable reagent in the laboratory setting, and its availability and properties make it a useful tool for chemists .

Production of β-Hydroxy-α-Amino Acids

Boc-D-threo-3-phenylserine can be used in the synthesis of non-proteinogenic β-hydroxy-α-amino acids . These compounds are important precursors for pharmaceuticals .

Threonine Aldolase Applications

Threonine aldolases (TAs) are enzymes that can use Boc-D-threo-3-phenylserine as a substrate . TAs are powerful tools for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Pharmaceutical Applications

The chiral β-hydroxy-α-amino acid products resulting from reactions involving Boc-D-threo-3-phenylserine are important precursors for pharmaceuticals . For example, thiamphenicol, a l-threo-phenylserine derivative, and l-threo-3,4-dihydroxyphenylserine are synthesized from these products .

Biocatalysis

Boc-D-threo-3-phenylserine can be used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . This can lead to more efficient and environmentally friendly chemical processes .

Enzyme Studies

Boc-D-threo-3-phenylserine can be used in studies of enzymes like threonine aldolases . These studies can provide valuable insights into the function and behavior of these enzymes, which can have broad implications in fields like biochemistry and medicine .

properties

IUPAC Name

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUVMOXNPGTBK-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-threo-3-phenylserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.